molecular formula C8H9NOS B8472765 5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one

5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one

Cat. No.: B8472765
M. Wt: 167.23 g/mol
InChI Key: MAYPXRCYFMXFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

5,6,7,8-tetrahydrothieno[2,3-c]azepin-4-one

InChI

InChI=1S/C8H9NOS/c10-7-1-3-9-5-8-6(7)2-4-11-8/h2,4,9H,1,3,5H2

InChI Key

MAYPXRCYFMXFGC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C1=O)C=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Formyl-5,6,7,8-tetrahydrothieno[2,3-c]azepin-4-one (2.6 g) prepared in the step 4 was dissolved in 4N hydrochloric acid/dioxane solution, 13.5 mL of water was added thereto and the mixture was heated at 60° C. for 6 hours with stirring. The solvent was evaporated from the reaction solution in vacuo, water was added to the residue and the mixture was subjected to extraction with diethyl ether. The resulting aqueous solution was slowly neutralized with an aqueous solution of sodium hydrogen carbonate with stirring and subjected to extraction with diethyl ether. The organic layer was separated, washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo to give 2.1 g of the objective compound as a brown solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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